REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:11](=O)[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14]>O>[CH:11](=[N:10][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
warmed briefly on a steam bath
|
Type
|
CUSTOM
|
Details
|
The precipitate which had formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
WAIT
|
Details
|
It was then placed in 300 ml of ethanol for several hours
|
Type
|
FILTRATION
|
Details
|
the remaining solid, crystalline in appearance, was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
The filtrate was then diluted with water
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
forming additional precipitate which
|
Type
|
FILTRATION
|
Details
|
was then filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)=NNC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |